molecular formula C9H10ClN3O2 B8804893 [2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine

[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine

Cat. No.: B8804893
M. Wt: 227.65 g/mol
InChI Key: ZKXSBZKRONWVMK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine typically involves the following steps:

Chemical Reactions Analysis

[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of [2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine involves its interaction with specific molecular targets:

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

2-(2-chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine

InChI

InChI=1S/C9H10ClN3O2/c1-12(2)4-3-7-5-9(10)11-6-8(7)13(14)15/h3-6H,1-2H3

InChI Key

ZKXSBZKRONWVMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=CC(=NC=C1[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4-methyl-5-nitro-pyridine (2 g, 11.59 mmol) in DMF (11.6 mL) was treated with 3.08 mL (23.2 mmol, 2 eq) of DMF-dimethylacetal and the reaction mixture was stirred at 100° C. for 4 h. All volatiles were removed under reduced pressure. Column chromatography (silica, 20% EtOAc/hexanes) provided 2.37 g (90%) of [2-(2-chloro-5-nitro-pyridin-4-yl)-vinyl]-dimethyl-amine. TLC (silica, 20% EtOAc/hexanes): Rf=0.30. MS (electrospray): exact mass calculated for C9H10ClN3O2, 227.05; m/z found, 228.1 [M+H]+. 1H NMR (400 MHz, CDCl3): 8.79 (s, 1H), 8.02 (s, 1H), 7.35 (d, J=13 Hz, 1H), 5.94 (d, J=13 Hz, 1H), 2.96 (s, 3H), 2.87 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF-dimethylacetal
Quantity
3.08 mL
Type
reactant
Reaction Step One
Name
Quantity
11.6 mL
Type
reactant
Reaction Step One

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